molecular formula C18H19FN2O B235305 N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide

N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide

Cat. No. B235305
M. Wt: 298.4 g/mol
InChI Key: DQKCHYXDNUKTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide, also known as FPBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have a unique mechanism of action, which makes it a valuable tool for studying various biochemical and physiological processes. In

Scientific Research Applications

N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide has a wide range of scientific research applications due to its ability to bind to specific receptors in the body. One of the primary uses of this compound is in the study of dopamine receptors, which are involved in various physiological processes such as movement, cognition, and behavior. This compound has been found to selectively bind to the D3 subtype of dopamine receptors, making it a valuable tool for studying the role of these receptors in various diseases such as schizophrenia, addiction, and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide involves its selective binding to the D3 subtype of dopamine receptors. This binding leads to a decrease in the activity of these receptors, which in turn affects the release of dopamine in the brain. This mechanism of action has been found to be useful in studying the role of dopamine receptors in various physiological and pathological processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. One of the primary effects of this compound is its ability to decrease the release of dopamine in the brain. This effect has been found to be useful in studying the role of dopamine in various diseases such as addiction and Parkinson's disease. Additionally, this compound has been found to have anxiolytic effects, which make it a potential treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide in lab experiments is its selectivity for the D3 subtype of dopamine receptors. This selectivity allows researchers to study the role of these receptors in various physiological and pathological processes without affecting other dopamine receptors. Additionally, this compound has been found to have a low toxicity profile, which makes it a safe tool for use in lab experiments.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to animals or cells in lab experiments. Additionally, the synthesis of this compound can be time-consuming and expensive, which can limit its use in certain research settings.

Future Directions

There are several future directions for research on N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide. One potential direction is the development of more efficient synthesis methods for this compound, which could increase its availability for research purposes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new analogs of this compound could lead to the discovery of even more selective dopamine receptor ligands with potential therapeutic applications.
Conclusion
In conclusion, this compound, or this compound, is a valuable tool for studying dopamine receptors and their role in various physiological and pathological processes. Its unique mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable compound for scientific research. Further research on this compound and its analogs could lead to the discovery of new therapeutic applications for this compound.

Synthesis Methods

The synthesis of N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide involves a multi-step process that begins with the reaction of 3-fluoro-4-nitrophenylamine with piperidine to form 3-fluoro-4-(1-piperidinyl)aniline. This intermediate is then reacted with benzoyl chloride to form this compound. The overall yield of this synthesis method is approximately 30%, and the purity of the final product can be increased through recrystallization.

properties

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

N-(3-fluoro-4-piperidin-1-ylphenyl)benzamide

InChI

InChI=1S/C18H19FN2O/c19-16-13-15(20-18(22)14-7-3-1-4-8-14)9-10-17(16)21-11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,20,22)

InChI Key

DQKCHYXDNUKTDW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)F

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)F

Origin of Product

United States

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